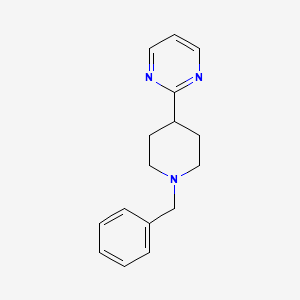

2-(1-Benzylpiperidin-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)13-19-11-7-15(8-12-19)16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDBMXAUVPUPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CC=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Benzylpiperidin 4 Yl Pyrimidine

Retrosynthetic Analysis of the 2-(1-Benzylpiperidin-4-yl)pyrimidine Core

A retrosynthetic analysis of this compound identifies two primary logical disconnections for its synthesis. The core structure consists of a pyrimidine (B1678525) ring linked at its 2-position to the 4-position of a 1-benzylpiperidine (B1218667) ring.

The most straightforward disconnection is at the C2-C4 bond between the pyrimidine and piperidine (B6355638) rings. This approach simplifies the molecule into two key synthons: a piperidin-4-yl nucleophile and a pyrimidine ring activated for nucleophilic attack at the C2 position. The corresponding chemical equivalents would be 4-amino-1-benzylpiperidine and a 2-halopyrimidine , such as 2-chloropyrimidine (B141910). This strategy is common for constructing C-N bonds on electron-deficient heterocyclic rings.

An alternative disconnection strategy involves building the pyrimidine ring onto the pre-existing piperidine framework. This falls under the category of condensation reactions. This approach would disconnect the pyrimidine ring itself, leading to precursors such as a piperidine-derived amidine and a three-carbon (C-C-C) electrophilic unit. The key starting materials for this route would be 1-benzylpiperidine-4-carboxamidine and a suitable β-dicarbonyl compound or its equivalent. This method, reminiscent of the Pinner pyrimidine synthesis, offers a different tactical approach to the target molecule.

A third, less direct, but viable disconnection involves breaking the N-benzyl bond on the piperidine ring. This would lead to the precursor 2-(piperidin-4-yl)pyrimidine , which could then be benzylated. This is more relevant as a derivatization strategy rather than a primary synthetic route to the title compound itself.

Conventional Synthetic Routes to this compound and Analogues

Established methods for synthesizing the this compound skeleton primarily rely on nucleophilic substitution and classical ring-forming condensation reactions.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct conventional route is the nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a nucleophilic piperidine derivative with an electron-deficient halopyrimidine. The pyrimidine ring, with its two nitrogen atoms, is sufficiently electron-deficient to allow for substitution, especially at the 2-, 4-, and 6-positions. acs.orgyoutube.com

This synthesis is typically achieved by reacting commercially available 2-chloropyrimidine with 4-amino-1-benzylpiperidine . sigmaaldrich.comchemicalbook.com The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or N,N-diisopropylethylamine (DIPEA), often with heating to drive the reaction to completion. The basicity of the aminopiperidine itself can sometimes be sufficient to neutralize the HCl generated, or an additional non-nucleophilic base may be added. This approach has been successfully used to create analogous 2,4-disubstituted pyrimidines.

Route 2: Pinner-Type Pyrimidine Synthesis

An alternative, though more synthetically intensive, route involves constructing the pyrimidine ring from a piperidine precursor. This follows the principles of the Pinner pyrimidine synthesis, which condenses an amidine with a β-dicarbonyl compound. slideshare.netslideshare.net

In this approach, a nitrile precursor, such as 1-benzylpiperidine-4-carbonitrile , would first be converted to an imidate via the Pinner reaction with an alcohol and acid catalyst. numberanalytics.comwikipedia.org This imidate can then be reacted with ammonia (B1221849) to form 1-benzylpiperidine-4-carboxamidine . The resulting amidine is then subjected to a cyclocondensation reaction with a 1,3-dielectrophile like malondialdehyde or a β-ketoester to form the pyrimidine ring. A more direct synthesis of the amidine could also be pursued from the corresponding amide, 1-benzylpiperidine-4-carboxamide . nih.gov

Table 1: Comparison of Conventional Synthetic Routes

| Feature | Route 1: Nucleophilic Aromatic Substitution | Route 2: Pinner-Type Synthesis |

|---|---|---|

| Key Reactants | 2-Chloropyrimidine, 4-Amino-1-benzylpiperidine | 1-Benzylpiperidine-4-carboxamidine, 1,3-Dicarbonyl compound |

| Bond Formed | C-N bond between rings | Pyrimidine ring formation |

| Key Intermediates | Meisenheimer-like complex (transient) | Imidate, Amidine |

| Advantages | Direct, often uses commercial starting materials | Builds complexity, allows for varied substitution on pyrimidine ring |

| Disadvantages | Relies on availability of substituted aminopiperidine | Longer synthetic sequence, may require precursor synthesis |

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of novel and greener methods to improve efficiency, reduce waste, and shorten reaction times. These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis

One of the most effective green chemistry techniques is microwave-assisted synthesis. Both the SNAr and Pinner condensation routes can be significantly accelerated under microwave irradiation. scilit.comnih.govresearchgate.net For the SNAr reaction between 2-chloropyrimidine and 4-amino-1-benzylpiperidine, microwave heating can reduce reaction times from many hours to mere minutes, often leading to higher yields and cleaner product profiles. mdpi.comrsc.org Similarly, the cyclocondensation step in a Pinner-type synthesis can be efficiently promoted by microwave energy, which is particularly useful for reactions involving poorly soluble starting materials like amidines. nih.govrsc.org

Catalyst and Solvent Improvements

The development of advanced catalytic systems offers greener alternatives. For instance, palladium-catalyzed amination reactions can be used to form the C-N bond between the piperidine and pyrimidine rings, sometimes under milder conditions than traditional SNAr. acs.org Furthermore, the use of environmentally benign solvents like water or ionic liquids is a key focus of green chemistry, although their application would need to be optimized for the specific substrates involved. Solvent-free reaction conditions, where neat reactants are mixed and heated (often with microwave irradiation), represent another powerful green approach that minimizes solvent waste.

Stereoselective Synthesis and Chiral Resolution Strategies for this compound Derivatives

While the parent compound this compound is achiral, its derivatives can contain stereocenters, most commonly on the piperidine ring. The biological activity of such derivatives often depends on their specific stereochemistry, making stereoselective synthesis a critical consideration.

Synthesis from Chiral Precursors

The most direct strategy to obtain enantiomerically pure derivatives is to start with a chiral building block. Several methods exist for the stereoselective synthesis of substituted 4-aminopiperidines. researchgate.netrsc.orgresearchgate.net For example, a chiral auxiliary can be used to guide the diastereoselective reduction of a suitable pyridinium (B92312) salt or an enamine intermediate. researchgate.net Alternatively, starting from a natural product like a sugar or amino acid can provide a chiral scaffold from which a substituted 4-aminopiperidine (B84694) can be constructed with defined stereochemistry. rsc.org This chiral piperidine fragment can then be coupled with 2-chloropyrimidine to yield a single enantiomer of the desired derivative.

Chiral Resolution

If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers through chiral resolution. Common methods include:

Diastereomeric Salt Formation: Reacting the racemic piperidine derivative (often after debenzylation to expose the basic nitrogen) with a chiral acid (e.g., tartaric acid or mandelic acid) can form diastereomeric salts, which may have different solubilities allowing for separation by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers.

Table 2: Strategies for Stereocontrol

| Method | Description | Key Considerations |

|---|---|---|

| Asymmetric Synthesis | Building the molecule from a chiral starting material or using a chiral catalyst/auxiliary. researchgate.netrsc.org | Provides direct access to a single enantiomer; requires development of a stereoselective route. |

| Chiral Resolution | Separating a racemic mixture into individual enantiomers. | Applicable to racemic products; can be resource-intensive (e.g., chiral HPLC). |

Functional Group Transformations and Derivatization Strategies on the this compound Skeleton

The this compound scaffold offers several sites for functional group transformations, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Modification of the Piperidine Ring

The most versatile handle on the molecule is the N-benzyl group. Removal of the benzyl (B1604629) group via catalytic hydrogenation (e.g., using Pd/C and H₂) or, more commonly, catalytic transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate, exposes the secondary amine of the piperidine ring. rsc.org This secondary amine is a nucleophilic site that can be readily functionalized through:

N-Alkylation: Reaction with various alkyl halides to introduce new substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-alkyl derivatives.

Modification of the Pyrimidine Ring

The pyrimidine ring itself can also be modified. While electrophilic substitution is generally difficult on the electron-deficient pyrimidine ring, some functionalization is possible. acs.org More advanced strategies provide powerful tools for diversification:

Deconstruction-Reconstruction: A novel strategy involves converting the pyrimidine into an N-arylpyrimidinium salt, which can be cleaved to an iminoenamine intermediate. This intermediate can then be recyclized with various reagents (e.g., substituted amidines, ureas) to form a wide range of new 2-substituted or 2,5-disubstituted pyrimidines and other heterocycles like pyrazoles. nih.gov This method allows for a complete change of the substitution pattern at the 2-position.

Cross-Coupling Reactions: If a halogen is present on the pyrimidine ring (e.g., at the 4- or 6-position), palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) can be used to introduce new aryl, alkyl, or amino groups. nih.gov

This array of synthetic and derivatization strategies makes this compound and its analogues accessible platforms for chemical and medicinal research.

Advanced Structural and Conformational Investigations of 2 1 Benzylpiperidin 4 Yl Pyrimidine

Conformational Analysis of the 2-(1-Benzylpiperidin-4-yl)pyrimidine Moiety

The conformational flexibility of this compound is primarily dictated by the piperidine (B6355638) ring, the rotational freedom of the bond connecting the piperidine and pyrimidine (B1678525) rings, and the orientation of the benzyl (B1604629) group. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can be either in an axial or equatorial position. For the this compound molecule, the pyrimidine group at the C4 position of the piperidine ring is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which would be energetically unfavorable.

Potential energy surface scans obtained through computational modeling can reveal the most stable conformations and the energy barriers between them. For a related pyrazolo[3,4-d]pyrimidine derivative, potential energy profile simulations have been used to understand the rotational barriers and stable conformers. mdpi.com Similar computational approaches would be invaluable in quantifying the conformational preferences of this compound.

Table 1: Computed Molecular Descriptors for a Related Compound: 2-(1-Benzylpiperidin-4-yl)-5-methylpyrimidine

| Property | Value | Reference |

| Molecular Weight | 267.37 g/mol | nih.gov |

| XLogP3-AA | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

This data is for a closely related compound and is provided for illustrative purposes.

Solid-State Structural Elucidation of this compound Polymorphs and Cocrystals

The solid-state structure of a pharmaceutical compound is of paramount importance as it can influence its physicochemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. pageplace.detaylorfrancis.com Different polymorphs of the same compound can exhibit distinct crystal packing, intermolecular interactions, and, consequently, different physical properties. thermofisher.com

The potential for polymorphism in this compound is significant due to its conformational flexibility and the presence of hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the piperidine ring). Techniques such as single-crystal X-ray diffraction are the gold standard for elucidating the three-dimensional structure of crystalline solids. Powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy are also powerful tools for identifying and characterizing different polymorphic forms.

Cocrystallization is another strategy to modify the physicochemical properties of a compound. science-softcon.de A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. By selecting appropriate coformers, it is possible to design new solid forms with improved properties. Given the hydrogen bond acceptor capabilities of this compound, it is a candidate for forming cocrystals with a variety of coformers, particularly those with hydrogen bond donor groups.

Table 2: Crystallographic Data for a Polymorph of a Related Pyrazolo[3,4-d]pyrimidine Derivative (α-form)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| a (Å) | Varies with derivative | mdpi.com |

| b (Å) | Varies with derivative | mdpi.com |

| c (Å) | Varies with derivative | mdpi.com |

| β (°) | Varies with derivative | mdpi.com |

| Z | 4 | mdpi.com |

This data is for a different, but structurally related, pyrimidine compound and serves as an example of crystallographic data for a polymorphic system.

Vibrational and Electronic Spectroscopy of this compound

Vibrational and electronic spectroscopy are indispensable tools for the structural characterization of molecules.

Vibrational Spectroscopy (FTIR and Raman)

The pyrimidine ring has characteristic vibrational modes that can be used for its identification. vandanapublications.comvandanapublications.com These include ring stretching vibrations, in-plane and out-of-plane bending modes. The C-H stretching vibrations of the aromatic pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.

The piperidine ring will also contribute to the vibrational spectrum. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are expected in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the piperidine ring can also be identified.

The benzyl group will show characteristic bands for the monosubstituted benzene (B151609) ring. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, and characteristic ring stretching bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions, which are indicative of monosubstitution.

Table 3: General FTIR and Raman Vibrational Frequency Ranges for Functional Groups in this compound

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 | vandanapublications.com |

| C=N, C=C Stretch | 1600 - 1400 | vandanapublications.comvandanapublications.com | |

| Piperidine Ring | Aliphatic C-H Stretch | 2950 - 2850 | researchgate.net |

| C-N Stretch | 1250 - 1020 | researchgate.net | |

| Benzyl Group | Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| Aromatic C=C Stretch | 1600 - 1450 | researchgate.net | |

| C-H Out-of-plane Bend | 770 - 730, 710 - 690 | researchgate.net |

These are general ranges and the exact peak positions can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is the primary chromophore in this compound. Pyrimidine itself exhibits π → π* and n → π* transitions. The π → π* transitions are typically strong and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and appear at longer wavelengths. The substitution on the pyrimidine ring can influence the position and intensity of these absorption bands. The benzyl group also contains a chromophore (the benzene ring) which will contribute to the UV-Vis spectrum.

Theoretical and Computational Studies of 2 1 Benzylpiperidin 4 Yl Pyrimidine

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-(1-Benzylpiperidin-4-yl)pyrimidine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For this compound, these calculations would typically involve optimizing the molecular geometry to find its most stable conformation.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Determines bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. | The energy of the HOMO is related to the ionization potential and indicates the tendency to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich regions. |

| Mulliken and Natural Bond Orbital (NBO) Charges | Methods to calculate the partial atomic charges on each atom in the molecule. | Provides insight into the distribution of charge within the molecule, which influences its intermolecular interactions and reactivity. |

Studies on related pyrimidine derivatives have successfully used DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) to calculate these parameters. nih.govarxiv.org For instance, research on other pyrimidine-containing compounds has shown how substitutions on the pyrimidine ring can significantly alter the electronic properties and, consequently, the biological activity. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of how this compound might interact with biological targets, such as proteins or nucleic acids, or how it behaves in a solvent.

An MD simulation for this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions.

Force Field Application: Using a force field (a set of empirical potential energy functions) to describe the interactions between atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specific period, typically nanoseconds to microseconds.

Insights from Molecular Dynamics Simulations:

| Simulation Output | Information Gained for this compound |

| Trajectory Analysis | The change in the position, velocity, and conformation of the molecule over time. |

| Binding Free Energy Calculations | Techniques like MM/PBSA or MM/GBSA can be used to estimate the binding affinity of the molecule to a target protein. |

| Interaction Analysis | Identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle. |

For example, MD simulations have been used to study the stability of pyrimidine derivatives in the active site of enzymes, providing insights into their inhibitory mechanisms. rsc.org

Prediction of Reaction Mechanisms and Pathways Involving this compound

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. This is achieved by calculating the potential energy surface for a proposed reaction, which includes the energies of reactants, products, transition states, and intermediates.

Methods for Reaction Prediction:

Transition State Searching: Algorithms are used to locate the geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state is used to calculate the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the found transition state connects the desired species.

For this compound, these methods could be used to study various potential reactions, such as:

Metabolic Transformations: Predicting the sites of metabolism by enzymes like cytochrome P450.

Synthetic Reactions: Understanding the mechanism of its synthesis or its reactivity in further chemical modifications.

Studies on the synthesis and reactivity of other heterocyclic systems often employ computational methods to support proposed reaction mechanisms. nih.gov

In Silico Design Principles for this compound Analogues

In silico (computer-aided) design is a powerful approach for developing new molecules with desired properties. Starting from the core structure of this compound, new analogues can be designed and evaluated computationally before being synthesized in the lab.

Key Principles of In Silico Design:

| Design Strategy | Computational Tools | Goal |

| Structure-Activity Relationship (SAR) Studies | Quantitative Structure-Activity Relationship (QSAR) modeling. | To build mathematical models that correlate structural features of molecules with their biological activity. This allows for the prediction of the activity of new, unsynthesized analogues. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. | To design new molecules that retain the key pharmacophoric features while having improved properties (e.g., better selectivity, lower toxicity). |

| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a biological target. | To screen virtual libraries of analogues against a protein target to identify those with the highest predicted binding affinity. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules. | To filter out compounds that are likely to have poor pharmacokinetic properties or be toxic early in the drug discovery process. |

Research on various pyrimidine derivatives has demonstrated the utility of these in silico approaches for designing novel compounds with potential therapeutic applications, such as anticancer or antimicrobial agents. nih.govrsc.orgnih.gov

Mechanistic Investigations of 2 1 Benzylpiperidin 4 Yl Pyrimidine Reactivity

Reaction Kinetics and Thermodynamic Profiles of 2-(1-Benzylpiperidin-4-yl)pyrimidine Transformations

The study of reaction kinetics provides insight into the rates of chemical transformations, while thermodynamic profiles define the energy changes and stability of reactants and products. Currently, specific experimental data on the reaction kinetics and thermodynamic profiles for transformations directly involving this compound are not extensively detailed in publicly accessible literature. However, thermodynamic data for reactions involving structurally related precursors can offer valuable context.

For instance, the thermodynamics of a reaction involving 1-benzyl-4-piperidone, a key precursor to the piperidine (B6355638) portion of the title compound, have been investigated. The equilibrium constants for the reduction of 1-benzyl-4-piperidone with 2-propanol were measured across a range of temperatures. researchgate.net The thermodynamic quantities for this reaction, carried out in n-hexane at 298.15 K, provide an example of the energetic landscape for transformations at the piperidone core. researchgate.net

| Thermodynamic Parameter | Value |

|---|---|

| Equilibrium Constant (K) | 26.2 ± 1.7 |

| Standard Gibbs Free Energy Change (ΔrG°) | -8.10 ± 0.16 kJ·mol⁻¹ |

| Standard Enthalpy Change (ΔrH°) | -3.44 ± 0.42 kJ·mol⁻¹ |

| Standard Entropy Change (ΔrS°) | 15.6 ± 1.4 J·K⁻¹·mol⁻¹ |

This table presents the thermodynamic data for the reaction: 1-benzyl-4-piperidone + 2-propanol ⇌ 1-benzyl-4-hydroxypiperidine + acetone at T=298.15K. researchgate.net

This data indicates that the reduction of the ketone in the N-benzylpiperidone ring is a spontaneous and modestly exothermic process under these conditions. While this provides a glimpse into the thermodynamics of a related structure, dedicated studies are required to establish the kinetic and thermodynamic parameters for reactions of the complete this compound molecule.

Elucidation of Intermolecular Interactions and Self-Assembly Behavior of this compound

The arrangement of molecules in the solid state and in solution is governed by a variety of intermolecular forces, including hydrogen bonding, π–π stacking, and van der Waals interactions. These forces dictate the self-assembly behavior and macroscopic properties of a compound.

While a crystal structure for this compound is not available in the reviewed literature, the structure of the closely related compound, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, offers significant insight into the potential intermolecular interactions. nih.gov In this analogue, the central piperazine (B1678402) ring adopts a chair conformation with the pyrimidine (B1678525) substituent in an equatorial position. nih.gov The molecules are linked into a complex three-dimensional network through a combination of hydrogen bonds, π–π stacking, and halogen bonds. nih.govresearchgate.net

Key supramolecular features observed in this related structure include:

Hydrogen Bonding: C—H⋯O and C—H⋯π(arene) hydrogen bonds are prominent, linking molecules into a complex network. nih.govresearchgate.net

π–π Stacking: A significant π–π stacking interaction occurs between pairs of pyrimidine rings of inversion-related molecules. nih.gov

Halogen Bonding: An I⋯N halogen bond is also present, further contributing to the three-dimensional assembly. nih.gov

| Interaction Type | Description in 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine |

|---|---|

| Hydrogen Bonding | C—H⋯O and C—H⋯π(arene) interactions create a 3D network. nih.gov |

| π–π Stacking | Observed between pairs of pyrimidine rings. nih.gov |

| Halogen Bonding | An I⋯N interaction contributes to the supramolecular structure. nih.gov |

| Molecular Conformation | Piperazine ring adopts a chair conformation with the pyrimidine substituent in an equatorial site. nih.govresearchgate.net |

The N-benzyl piperidine (N-BP) motif itself is recognized for its ability to engage in crucial cation-π interactions with target proteins. nih.gov This, combined with the hydrogen bonding and stacking capabilities of the pyrimidine ring, suggests that this compound likely exhibits a rich variety of intermolecular interactions.

The self-assembly of pyrimidine derivatives has been explored in other contexts. For example, certain pyrimidine-based cationic amphiphiles are known to self-assemble into thermodynamically stable nano-aggregates in aqueous solutions. nih.govacs.org The spontaneous formation of two-dimensional monolayers of pyrimidine bases at solid-liquid interfaces has also been studied, highlighting the inherent tendency of these heterocycles to form ordered structures. nih.gov These studies suggest that the this compound scaffold possesses the necessary structural features to participate in self-assembly processes, though specific studies are needed for confirmation.

Catalytic and Non-Catalytic Reactions Involving the this compound Scaffold

The reactivity of the this compound scaffold can be understood by considering the chemistry of its constituent pyrimidine and N-benzylpiperidine moieties. Both catalytic and non-catalytic reactions are crucial for the synthesis and functionalization of such structures.

Non-Catalytic Reactions: The synthesis of the pyrimidine ring itself is often achieved through non-catalytic or base/acid-catalyzed condensation reactions. A classic example is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, which provides a straightforward route to dihydropyrimidines. mdpi.com Generally, pyrimidine synthesis involves the combination of a bis-electrophilic component (like a 1,3-dicarbonyl compound) with a bis-nucleophilic one (like an amidine, urea, or guanidine). bhu.ac.in These condensations can sometimes proceed without a catalyst, though they are often facilitated by acid or base. bhu.ac.in Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles, a fundamental non-catalytic reaction in pyrimidine chemistry. bhu.ac.in

Catalytic Reactions: Catalytic methods are frequently employed to construct or modify the N-benzylpiperidine portion of the molecule. For instance, palladium-catalyzed cross-coupling reactions are used to form C-C bonds, enabling the synthesis of 4-arylpiperidines from precursors like 1-Boc-4-methylenepiperidine through a hydroboration-cross-coupling sequence. unisi.it Similarly, the synthesis of various pyrimidine derivatives can be achieved using catalysts. For example, magnetic Fe3O4 nanoparticles have been used to catalyze the three-component synthesis of pyrimidine-5-carbonitrile derivatives. growingscience.com Other catalytic systems, such as iridium complexes, have been developed for the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org

Structure Activity Relationship Sar Studies of 2 1 Benzylpiperidin 4 Yl Pyrimidine Analogues

Design Principles for Structural Modification of 2-(1-Benzylpiperidin-4-yl)pyrimidine

The design of novel analogues of this compound is guided by established medicinal chemistry principles. A primary strategy involves retaining a "privileged" structural motif while introducing modifications to other parts of the molecule to enhance interactions with a biological target. nih.gov The N-benzylpiperidine fragment itself is considered a versatile tool in drug development, offering structural flexibility and a three-dimensional nature that can be fine-tuned to improve efficacy and physicochemical properties. researchgate.net

Key design principles include:

Scaffold Hopping: Replacing the central pyrimidine (B1678525) core with other heterocycles to explore new chemical space and intellectual property while maintaining key binding interactions. nih.gov

Conformational Restriction: Introducing rigidity into the structure, for instance by replacing a flexible side chain with a ring system like piperidine (B6355638), can lock the molecule into a bioactive conformation, thereby increasing potency. nih.govnih.gov Studies on related compounds have shown that replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure can lead to a significant increase in inhibitory potency. nih.govnih.gov

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve the molecule's activity or metabolic stability. nih.gov For example, a pyrazolo[3,4-d]pyrimidine core has been used as a bioisostere for a purine (B94841) scaffold. mdpi.com

Substituent Effects on the Electronic and Steric Properties of this compound Derivatives

The electronic and steric properties of substituents introduced onto the this compound scaffold play a crucial role in modulating biological activity. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron distribution within the molecule, affecting its ability to form hydrogen bonds, engage in π-π stacking, or participate in other non-covalent interactions with a target protein.

For instance, studies on related heterocyclic systems have shown that the substitution of an electron-withdrawing group like a nitro group (-NO2) can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This alteration can be advantageous for charge transport and can enhance the electron-injection capabilities of the molecule. nih.gov Conversely, the introduction of an electron-donating group like a methyl group (-CH3) may enhance hole-injection aptitude. nih.gov

Steric hindrance is another critical factor. The size and shape of substituents can dictate whether a molecule can fit into a binding pocket. In some cases, bulky groups are detrimental to activity, while in others, they may be necessary to achieve optimal interactions. mdpi.com Comparative molecular field analysis (CoMFA) on N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that the electrostatic properties of substituents on the aromatic ring strongly influenced binding affinity for sigma1 receptors. nih.gov

SAR Studies Focused on the Pyrimidine Moiety of this compound

The pyrimidine ring serves as a central scaffold and a key interaction hub. Its modification has been a major focus of SAR studies. The nitrogen atoms in the pyrimidine ring are capable of forming important hydrogen bonds, and the ring itself can act as a bioisostere for other aromatic systems. researchgate.net

Research on trisubstituted pyrimidine derivatives has shown that modifications at various positions have distinct effects on activity. For example, in a series of CCR4 antagonists, substitution patterns on the pyrimidine ring were critical for inhibitory activity. nih.gov The introduction of different groups at the C2, C4, and C5 positions allowed for the exploration of different binding pockets. nih.gov In one study, keeping the left wing and the piperidine-substituted benzyl (B1604629) group constant, various aryl and heteroaryl groups were introduced at the C5 position of the pyrimidine ring to probe a specific region of the target enzyme. nih.gov

| Compound ID | Pyrimidine C2-Substituent | Pyrimidine C4-Substituent | Pyrimidine C6-Substituent | Activity (IC50, µM) |

| 1 | 2-[4-((R)-piperidin-2-yl)carbonylpiperazino] | 4-amino-(2,4-dichlorobenzyl) | 6-piperidino | 0.078 |

| 6c | 2-[4-((S)-piperidin-3-yl)carbonylpiperazino] | 4-amino-(2,4-dichlorobenzyl) | 6-piperidino | 0.064 |

| 12a | 2-[4-((R)-piperidin-2-yl)carbonylpiperazino] | 4-amino-(2,4-dichlorobenzyl) | 6-methyl | 0.077 |

| 12b | 2-[4-((S)-piperidin-2-yl)carbonylpiperazino] | 4-amino-(2,4-dichlorobenzyl) | 6-methyl | 0.069 |

Data adapted from a study on trisubstituted pyrimidine amide derivatives as CCR4 antagonists. nih.gov

The data indicates that subtle changes, such as the stereochemistry of the piperidine substituent on the piperazine (B1678402) ring at C2 or changing the C6 substituent from piperidino to methyl, have a measurable impact on potency. nih.gov Specifically, compounds 6c and 12b showed slightly higher activity compared to the lead compound 1 . nih.gov

SAR Studies Focused on the Piperidine Moiety of this compound

The piperidine ring acts as a non-planar, three-dimensional linker between the pyrimidine core and the benzyl group. Its conformation and substitution patterns are critical for orienting the other two moieties correctly within a binding site.

Studies on related structures highlight the importance of the piperidine linker. In one series of compounds targeting sigma receptors, the length of the linker connecting a 1-benzylpiperidine (B1218667) moiety to a pyridine (B92270) ring was found to be crucial for binding affinity. nih.gov Increasing the chain length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), or butylamino (n=4) group resulted in a progressive increase in affinity for the hσ1R receptor. nih.gov

| Compound | Linker Length (n) between 1-benzylpiperidine and core | hσ1R Affinity (Ki, nM) |

| 1 | 0 | 29.2 |

| 2 | 2 | 7.57 |

| 3 | 3 | 2.97 |

| 4 | 4 | 3.97 |

Data adapted from a study on pyridine dicarbonitriles with affinity for sigma receptors. nih.gov

Furthermore, research on pyrimidine-4-carboxamides demonstrated that replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only increased activity tenfold but also reduced lipophilicity. nih.gov This underscores that modifications to the heterocyclic ring attached to the core can significantly enhance the molecular profile. In another study, the 2-isoindoline moiety in a potent acetylcholinesterase inhibitor could be replaced with an indanone moiety without a major loss of potency, indicating some flexibility in the structure of the group attached to the piperidine ring. nih.gov

SAR Studies Focused on the Benzyl Substituent of this compound

The N-benzyl group is a frequently utilized motif in drug discovery, often providing crucial cation-π or hydrophobic interactions with the target protein. researchgate.net SAR studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which are structurally very similar to the title compound, provide detailed insights into the role of the benzyl group. nih.govresearchgate.net

Substitution on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for sigma1 receptors. nih.gov However, when halogen substitutions were made on both the benzyl group's aromatic ring and another phenyl ring in the molecule, a significant increase in affinity for sigma2 receptors was observed. nih.gov

The nature of the aromatic ring itself is also critical. Replacement of the phenyl ring of an N-acetyl group with a thiophene, naphthyl, or indole (B1671886) ring had no significant effect on sigma1 receptor affinity. nih.govresearchgate.net In contrast, replacing it with an imidazole (B134444) or pyridyl ring led to a more than 60-fold loss in affinity, demonstrating a strict structural requirement for this part of the molecule. nih.govresearchgate.net In some contexts, a 4-(p-fluorobenzoyl)piperidine fragment, a close analogue of benzylpiperidine, is considered crucial for anchoring a ligand to its target receptor. mdpi.com

| Compound | R1 (Substitution on Benzyl Ring) | R2 (Arylacetamide Ring) | σ1 Receptor Affinity (Ki, nM) |

| 1 | H | Phenyl | 1.8 |

| 19 | 4-F | Phenyl | 2.1 |

| 20 | 4-Cl | Phenyl | 2.3 |

| 21 | 4-Br | Phenyl | 2.2 |

| 22 | 4-I | Phenyl | 1.9 |

| 10 | H | 2-Thienyl | 1.9 |

| 15 | H | 1-Naphthyl | 1.8 |

| 18 | H | 3-Indolyl | 2.3 |

| 11 | H | 2-Pyridyl | >100 |

| 12 | H | 3-Pyridyl | >100 |

Data adapted from a study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues. nih.gov

This data clearly shows that while halogen substitution on the benzyl ring is well-tolerated, the nature of the other aromatic group attached to the piperidine nitrogen via an acetamide (B32628) linker is highly sensitive to change, with heterocyclic rings like pyridine being strongly disfavored compared to phenyl or other larger aromatic systems. nih.gov

Advanced Analytical Methodologies for 2 1 Benzylpiperidin 4 Yl Pyrimidine Research

Chromatographic Techniques for High-Resolution Separation and Purity Assessment of 2-(1-Benzylpiperidin-4-yl)pyrimidine

High-Performance Liquid Chromatography (HPLC) stands as the primary tool for the separation and purity assessment of this compound. youtube.comyoutube.com The technique's high resolution allows for the separation of the main compound from any starting materials, by-products, or degradation products. Reversed-phase (RP) HPLC is particularly well-suited for a molecule of this nature, which possesses both hydrophobic (benzyl and pyrimidine (B1678525) rings) and basic (piperidine nitrogen) functionalities. nih.gov

A typical RP-HPLC method would employ a C18 column, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains, creating a non-polar stationary phase. oup.com The mobile phase would likely be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample mixture. youtube.com The pH of the aqueous buffer is a critical parameter and is usually maintained in the acidic range (e.g., pH 3-4 using formic acid or acetate (B1210297) buffer) to ensure the ionization of the basic piperidine (B6355638) nitrogen, leading to better peak shape and retention time reproducibility. nih.gov

Detection is commonly achieved using a UV-Vis detector, as the pyrimidine and benzyl (B1604629) chromophores are expected to absorb UV light. A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

For more rapid analyses, Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically <2 µm), can be employed. This results in significantly shorter run times and improved resolution. oup.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) System creative-proteomics.com |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (illustrative) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes (hypothetical) |

Mass Spectrometry for Isotopic and Fragmentation Analysis of this compound and Its Metabolites (in vitro)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound. creative-proteomics.com When coupled with a chromatographic system like HPLC or UPLC (LC-MS), it becomes a powerful technique for identifying metabolites in in vitro studies. mdpi.com

For the parent compound, high-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, can provide a highly accurate mass measurement, typically within 5 ppm, which helps to confirm the elemental composition. creative-proteomics.com

Electron Impact (EI) ionization is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. researchgate.net The fragmentation pattern of this compound is expected to be dominated by cleavages at the weakest bonds and the formation of stable ions. Key fragmentation pathways would likely include:

Benzylic cleavage: The bond between the benzyl group and the piperidine nitrogen is susceptible to cleavage, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. core.ac.uk

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for amines, leading to the loss of the pyrimidine-substituted portion. miamioh.edu

Piperidine ring fragmentation: The piperidine ring can undergo fragmentation through various pathways, often involving the loss of ethylene (B1197577) or other small neutral molecules. researchgate.net

Pyrimidine ring fragmentation: The pyrimidine ring itself can fragment, though it is generally more stable than the piperidine ring. acs.org

In the context of in vitro metabolism studies, typically conducted using liver microsomes or hepatocytes, LC-MS is used to detect and identify potential metabolites. nih.gov Common metabolic transformations for a molecule like this compound could include hydroxylation of the benzyl or pyrimidine rings, N-debenzylation, and oxidation of the piperidine ring. These modifications result in specific mass shifts that can be detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern is compared to that of the parent compound to elucidate the site of metabolic modification. mdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 278.18 | [M+H]⁺ (Protonated Molecular Ion) |

| 187.12 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 199.12 | [M - C₆H₅CH₂]⁺ (Loss of benzyl radical) |

| 80.05 | [C₄H₄N₂]⁺ (Pyrimidine fragment) |

Spectroscopic Quantification Methods for this compound in Research Samples

UV-Visible spectroscopy is a straightforward and cost-effective method for the quantification of this compound in research samples, provided the sample matrix is not overly complex. nih.govnih.gov The presence of the pyrimidine and benzyl aromatic systems gives the molecule characteristic UV absorbance maxima (λmax). researchgate.netresearchgate.net

To quantify the compound, a calibration curve is first constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve. A suitable solvent for this analysis would be one that dissolves the compound well and is transparent in the UV region of interest, such as ethanol (B145695) or methanol. nih.gov For a pyrimidine derivative, a λmax in the range of 250-280 nm would be expected. nih.govrsc.org

While UV-Vis spectroscopy is useful for pure samples or simple mixtures, its selectivity can be limited. For more complex samples, such as those from in vitro metabolism experiments, HPLC with UV detection is the preferred method for quantification due to its ability to separate the analyte of interest from other components before detection. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used for quantification (qNMR). ipb.pt This technique relies on the integration of specific proton signals relative to a certified internal standard of known concentration. qNMR is a primary ratio method and does not require a calibration curve for the analyte itself, offering a high degree of accuracy. The distinct signals of the benzyl and pyrimidine protons could potentially be used for quantification. chemicalbook.comchemicalbook.com

Table 3: Hypothetical Spectroscopic Data for Quantification of this compound

| Parameter | Value |

| Spectroscopic Technique | UV-Visible Spectroscopy |

| Solvent | Ethanol |

| λmax (Wavelength of Maximum Absorbance) | 265 nm (illustrative) nih.gov |

| Molar Absorptivity (ε) | 15,000 L·mol⁻¹·cm⁻¹ (hypothetical) |

| Linear Range | 1 - 25 µg/mL (illustrative) nih.gov |

Future Perspectives and Emerging Research Directions for 2 1 Benzylpiperidin 4 Yl Pyrimidine

Integration of 2-(1-Benzylpiperidin-4-yl)pyrimidine into Supramolecular Systems

The inherent structural features of this compound, namely the hydrogen bond-accepting nitrogen atoms of the pyrimidine (B1678525) ring and the aromatic stacking capabilities of the benzyl (B1604629) group, make it an excellent candidate for the construction of complex supramolecular architectures. Supramolecular chemistry, which focuses on non-covalent interactions to create large, well-organized assemblies, offers a powerful platform to develop novel functional systems.

Future research is anticipated to focus on the design of host-guest systems where this compound or its derivatives act as either a host or a guest molecule. For instance, the pyrimidine moiety can participate in predictable hydrogen bonding patterns, similar to those observed in nucleic acids, allowing for the programmed self-assembly of molecules into higher-order structures. gsconlinepress.com The benzylpiperidine portion provides a flexible yet sterically defined substituent that can be tailored to fit within the cavities of macrocyclic hosts like cyclodextrins or calixarenes.

One promising direction is the development of molecularly imprinted polymers (MIPs) using this compound as a template. This technique involves polymerizing functional monomers around the template molecule, creating specific recognition sites. The self-assembly of functional monomers around a template is a key step in this process. mdpi.com Such MIPs could be engineered for selective sensing, catalysis, or as specialized separation media for compounds with similar structural motifs.

Table 1: Potential Supramolecular Interactions and Applications

| Interaction Type | Potential Application | Rationale |

|---|---|---|

| Hydrogen Bonding | Programmed Self-Assembly, Crystal Engineering | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, directing the formation of predictable, ordered structures. |

| π-π Stacking | Molecular Recognition, Sensing | The benzyl and pyrimidine rings can engage in stacking interactions with other aromatic systems, enabling the selective binding of analytes. |

| Host-Guest Chemistry | Drug Delivery, Catalysis | The molecule can be encapsulated within larger host molecules or act as a host for smaller guests, facilitating controlled release or reaction catalysis. |

| Molecular Imprinting | Selective Separation, Biosensors | Using the compound as a template can create polymers with high specificity for the target molecule or its analogues. mdpi.com |

Potential Applications of this compound Derivatives in Material Science

The field of material science presents a significant and largely untapped area for the application of this compound derivatives. The inherent properties of the pyrimidine core, which is a key component in various functional materials, suggest that derivatives of this compound could be tailored for specific electronic, optical, or polymeric applications. researchgate.net

One area of interest is the development of novel organic light-emitting diodes (OLEDs). Pyrimidine derivatives have been investigated for their electrogenerated chemiluminescent properties, which are crucial for OLED technology. researchgate.net By modifying the substituents on the benzyl and pyrimidine rings of this compound, it may be possible to tune the emission color and efficiency of the resulting materials.

Furthermore, the piperidine (B6355638) moiety offers a versatile scaffold for polymerization. Research on related structures, such as 4-vinylbenzyl piperidine, has demonstrated the feasibility of creating piperidine-containing polymers through controlled polymerization techniques like anionic polymerization. rsc.org This opens the door to synthesizing polymers incorporating the this compound unit, which could lead to materials with unique thermal, mechanical, or ion-conducting properties. These functionalized polymers could serve as precursors for novel ionomers and polyelectrolytes. rsc.org

Table 2: Emerging Material Science Applications for Derivatives

| Application Area | Type of Derivative | Potential Function | Supporting Research |

|---|---|---|---|

| Organic Electronics | Extended π-conjugated systems | Emitter or host in OLEDs | Pyrimidine derivatives show electrogenerated chemiluminescence. researchgate.net |

| Polymer Science | Vinyl-functionalized analogues | Monomer for functional polymers | 4-vinylbenzyl piperidine undergoes controlled anionic polymerization. rsc.org |

| Fluorescent Sensors | Derivatives with chelating groups | Selective ion detection (e.g., for zinc) | Pyrimidine-based molecules have been used as fluorescent zinc detectors. researchgate.net |

| Functional Coatings | Cross-linkable derivatives | Surface modification for enhanced durability or specific reactivity | The piperidine and pyrimidine rings offer sites for chemical modification. |

Advanced Computational Modeling for Expanding the Chemical Space of this compound Analogues

Advanced computational modeling is poised to revolutionize the design and discovery of novel this compound analogues. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are powerful tools for predicting the properties and interactions of new chemical entities before their synthesis. rsc.orgacs.org

Molecular docking studies can be employed to predict the binding modes and affinities of new analogues within the active sites of biological targets. rsc.orgnih.gov This is particularly relevant for designing new therapeutic agents. For instance, by modeling interactions with specific enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. nih.gov

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of these molecules over time. MD simulations can assess the stability of a ligand-receptor complex, reveal the influence of water molecules on binding, and characterize the conformational flexibility of the compound. acs.org This information is critical for rational drug design and for understanding the molecular basis of a compound's activity. For example, MD simulations have been used to investigate the stability of complexes between pyrimidine derivatives and their target proteins, highlighting key interactions like hydrogen bonds and hydrophobic contacts. rsc.orgacs.org

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is becoming an indispensable part of the modern drug discovery pipeline. rsc.org These computational tools can flag potential liabilities early in the design phase, allowing chemists to modify structures to improve their drug-like properties and reduce the likelihood of late-stage failures. By applying these integrated computational approaches, the vast chemical space around the this compound scaffold can be explored efficiently, accelerating the discovery of new molecules for a wide range of applications. nih.gov

Table 3: Computational Techniques and Their Applications

| Computational Technique | Objective | Expected Outcome |

|---|---|---|

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Identify structural features influencing activity. | Predictive models to guide the design of more potent analogues. rsc.org |

| Molecular Docking | Predict binding conformation and affinity to a target. | Prioritization of synthetic candidates based on binding scores and interaction patterns. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Evaluate the stability and dynamics of molecule-target complexes. | Detailed understanding of binding stability and key interactions over time. acs.orgkashanu.ac.ir |

| In Silico ADMET Prediction | Assess drug-likeness and potential toxicity profiles. | Early identification and mitigation of pharmacokinetic and safety issues. rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(1-Benzylpiperidin-4-yl)pyrimidine derivatives in multi-step reactions?

- Methodological Answer : Multi-step synthesis typically involves coupling the piperidine core with pyrimidine derivatives under controlled conditions. For example, amine intermediates like 2-(1-benzylpiperidin-4-yl)ethan-1-amine can be reacted with cinnamic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C, achieving yields up to 95% . Key parameters include stoichiometric ratios (1:1.2 for amine:acid), inert atmospheres, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients).

Q. How can researchers validate the structural purity of synthesized this compound derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Characterize proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) to confirm molecular ion peaks and >95% purity .

- Melting Point Analysis : Compare observed values (e.g., 108–110°C) with literature data to detect impurities .

Advanced Research Questions

Q. What computational approaches are effective for predicting the binding modes of this compound derivatives to therapeutic targets like PI3Kδ or acetylcholinesterase?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with Lamarckian genetic algorithms. Define binding pockets using crystallographic data (e.g., PI3Kδ PDB: 2WXR). Optimize scoring functions for hydrogen bonding (e.g., pyrimidine N1 with Val828) and hydrophobic interactions (benzyl group with Ile879) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How do substituents on the pyrimidine ring influence the biological activity of this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to enhance binding to acetylcholinesterase (IC₅₀ reduction from 120 nM to 45 nM). Conversely, bulky groups (e.g., -CF₃) may sterically hinder access to the active site .

- Data Analysis : Compare IC₅₀ values across analogs using ANOVA and Tukey post-hoc tests to identify statistically significant modifications (p < 0.05) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/EtOAc). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Solve structures with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares), achieving R-factors < 0.05 .

- Key Parameters : Monitor torsion angles (e.g., C4-C5-N-C6) to confirm conformational stability .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported biological activities of this compound analogs across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀/EC₅₀ data from peer-reviewed studies (e.g., PI3Kδ inhibition: 10–500 nM range). Normalize for assay conditions (e.g., ATP concentration, cell lines) and apply weighted Z-scores to identify outliers .

- Experimental Replication : Reproduce key assays (e.g., kinase inhibition) with standardized protocols (e.g., ADP-Glo™ Kinase Assay) to minimize variability .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH, -OCH₂CH₂OH) to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility. Validate via shake-flask method .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH regeneration system) to identify metabolic soft spots (e.g., piperidine N-debenzylation). Block degradation via fluorination or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.